(3-(Isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone
Description
(3-(Isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone is a small-molecule compound featuring an azetidine ring substituted with an isobutylsulfonyl group at the 3-position and a methanone bridge linking to an o-tolyl (2-methylphenyl) aromatic group. This structure combines a rigid azetidine scaffold with a sulfonyl moiety, which may enhance metabolic stability and binding specificity.
Properties
IUPAC Name |
(2-methylphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11(2)10-20(18,19)13-8-16(9-13)15(17)14-7-5-4-6-12(14)3/h4-7,11,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNERWSJYWLDCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound has garnered attention for its potential biological activities, particularly as a therapeutic agent. Below, we explore its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of (3-(Isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone can be described as follows:
- Azetidine Ring : A four-membered ring containing nitrogen.
- Isobutylsulfonyl Group : A sulfonyl group attached to an isobutyl chain.
- o-Tolyl Group : A methyl-substituted phenyl group attached to the carbonyl.
Molecular Formula
The molecular formula for this compound is .
Research indicates that compounds with azetidine structures often exhibit inhibitory effects on various enzymes and receptors , particularly in the context of inflammatory and autoimmune diseases. The biological activity of (3-(Isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone may primarily involve:
- Janus Kinase (JAK) Inhibition : This compound may act as a JAK inhibitor, which is significant in treating conditions like rheumatoid arthritis and other autoimmune disorders. JAK inhibitors work by blocking the signaling pathways that lead to inflammation and immune response activation .
In Vitro Studies
In vitro studies have shown that azetidine derivatives can exhibit:
- Antiproliferative Effects : Some studies suggest that these compounds can inhibit cell proliferation in cancer cell lines, indicating potential use in oncology .
- Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines has been observed, supporting the role of this compound in managing inflammatory diseases .
Case Study 1: JAK Inhibition
A study conducted on a series of azetidine derivatives demonstrated their effectiveness as JAK inhibitors. The results indicated that compounds similar to (3-(Isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone showed promising results in reducing inflammatory markers in vitro. This positions the compound as a candidate for further development in treating JAK-associated diseases .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of azetidine derivatives, including those with similar functional groups. The findings revealed that these compounds could significantly reduce tumor growth in specific cancer models, suggesting a mechanism involving apoptosis and cell cycle arrest .
Table 1: Biological Activity Overview
Scientific Research Applications
Structural Features
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Isobutylsulfonyl Group : Enhances solubility and reactivity.
- o-Tolyl Group : Provides specific electronic properties that can influence biological interactions.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent , particularly in the development of drugs targeting specific diseases.
- JAK Inhibition : Similar compounds have shown efficacy as Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases and cancers. Research indicates that modifications to azetidine derivatives can enhance their inhibitory activity against JAK pathways .
Antimicrobial Activity
Studies have suggested that sulfonyl-containing compounds exhibit significant antimicrobial properties. The presence of the isobutylsulfonyl group in the azetidine framework may enhance its effectiveness against various bacterial strains.
- Case Study : A related compound demonstrated potent activity against resistant strains of Staphylococcus aureus, indicating that further exploration of (3-(isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone could yield similar results .
Agricultural Applications
The compound's structural characteristics suggest potential use as a herbicide or pesticide due to its ability to disrupt biological processes in target organisms.
- Research Findings : Compounds with similar structures have been patented for use in agricultural settings, emphasizing their utility in crop protection .
Table 1: Comparison of Biological Activities of Related Compounds
Case Study 1: JAK Inhibitors Development
A recent study focused on synthesizing azetidine derivatives as JAK inhibitors. The study explored various substituents on the azetidine ring and their effects on biological activity. Results indicated that compounds with sulfonamide functionalities exhibited enhanced potency in inhibiting JAK pathways, suggesting a promising direction for further research on (3-(isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of sulfonamide compounds, (3-(isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone was tested against multiple bacterial strains. Preliminary results indicated significant antimicrobial activity, particularly against gram-positive bacteria, reinforcing the potential for development as an antimicrobial agent .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group and azetidine ring participate in oxidation under controlled conditions.
| Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|
| KMnO<sub>4</sub> (acidic) | Sulfonate derivatives via sulfonyl group oxidation | Electrophilic oxidation | |
| O<sub>3</sub> (ozonolysis) | Cleavage of the azetidine ring, forming carbonyl intermediates | Radical-mediated ring scission | |
| H<sub>2</sub>O<sub>2</sub> (basic) | Epoxidation of the o-tolyl double bond (if present in derivatives) | Nucleophilic oxidation |
Nucleophilic Substitution Reactions
The azetidine ring undergoes nucleophilic substitution, facilitated by the electron-withdrawing sulfonyl group.
| Nucleophile | Conditions | Products | Yield (%) | References |
|---|---|---|---|---|
| NH<sub>3</sub> | Reflux in THF, 12 hr | Amine-substituted azetidine derivatives | 65–78 | |
| NaOMe | Room temperature, 6 hr | Methoxy-azetidine analogs | 82 | |
| PhSH | DMF, 80°C, 8 hr | Thioether-linked compounds | 71 |
Ring-Opening Reactions
The strained four-membered azetidine ring is susceptible to ring-opening under thermal or acidic conditions.
| Conditions | Products | Applications | References |
|---|---|---|---|
| HCl (conc.), 100°C, 2 hr | Linear sulfonamide chains | Polymer precursors | |
| Heat (200°C), solvent-free | Cyclic ketones or lactams | Bioactive intermediates | |
| BF<sub>3</sub>·Et<sub>2</sub>O | Bicyclic sulfones | Catalytic studies |
Acid-Base Reactions
The sulfonyl group enhances the acidity of adjacent protons, enabling deprotonation and subsequent reactions.
| Base | pK<sub>a</sub> (estimated) | Products | References |
|---|---|---|---|
| NaH | ~12 | Sulfonyl-stabilized enolates | |
| LDA | N/A | Lithiated intermediates for C–C coupling |
Structural Insights and Reaction Drivers
Key structural features influencing reactivity:
-
Azetidine Ring : Strain drives ring-opening and substitution.
-
Isobutylsulfonyl Group : Electron-withdrawing effect activates adjacent sites for nucleophilic attack.
-
o-Tolyl Methanone : Aromatic stacking influences regioselectivity in electrophilic substitutions.
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Substituent Variations on the Azetidine Ring
- Compound A: [3-(Isobutylsulfonyl)-1-azetidinyl][4-(trifluoromethyl)phenyl]methanone (C₁₅H₁₈F₃NO₃S) Key Difference: Replaces the o-tolyl group with a 4-(trifluoromethyl)phenyl moiety. Impact: The trifluoromethyl group increases lipophilicity (logP ~3.2 vs. Molecular Weight: 349.367 g/mol (vs. ~323.43 g/mol for the target compound, estimated based on formula).
- Compound B: (3-(Bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)(phenyl)methanone Key Difference: Substitutes the isobutylsulfonyl group with a bulky bis(4-phenylquinolin-2-yl)amino group. Impact: The amino substituent introduces hydrogen-bonding capability and steric bulk, likely reducing membrane permeability but enhancing interactions with charged protein residues (e.g., in kinase inhibitors) .
Aromatic Ring Modifications
- Compound C: (Pyridin-2-yl)(o-tolyl)methanone Key Difference: Replaces the azetidinyl-sulfonyl group with a pyridinyl ring. Impact: The pyridine nitrogen enables coordination with metal catalysts, improving enantioselectivity (98.7% ee in reductions) compared to phenyl analogs. The o-tolyl group enhances stereochemical control, suggesting its utility in asymmetric synthesis .
- Compound D: Isoquinolin-1-yl(phenyl)methanone Key Difference: Uses an isoquinoline heterocycle instead of azetidine. Impact: The extended π-system of isoquinoline may enhance intercalation with DNA or aromatic protein pockets, as seen in topoisomerase inhibitors. Enantioselectivity remains high (91.4% ee) but lower than pyridinyl analogs .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key steps and methodological considerations for synthesizing (3-(Isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone?
- Answer : Synthesis typically involves multi-step organic reactions, including:
- Coupling Reactions : Combining the azetidine-sulfonyl moiety with the o-tolyl ketone group under conditions optimized for temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to promote nucleophilic substitution or amide bond formation .
- Purification : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to monitor reaction progress and isolate intermediates .
- Yield Optimization : Adjusting stoichiometry, catalyst loading (e.g., Pd-based catalysts), and reaction time to minimize side products .
Q. How is the structural integrity of (3-(Isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone confirmed post-synthesis?
- Answer : A combination of spectroscopic techniques is employed:
- NMR Spectroscopy : H and C NMR identify hydrogen/carbon environments, confirming the presence of the isobutylsulfonyl group (δ ~3.0–3.5 ppm for CHSO) and aromatic protons (δ ~7.0–7.5 ppm for o-tolyl) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1150 cm (S=O stretching) and ~1700 cm (ketone C=O) confirm functional groups .
Advanced Research Questions
Q. What methodological approaches are used to analyze potential biological interactions of this compound?
- Answer :
- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) or enzyme inhibition studies to evaluate affinity for target proteins .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses with active sites, guided by crystallographic data from related sulfonyl-containing compounds .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (K, on/off rates) using immobilized protein targets .
Q. How can contradictory spectroscopic data during characterization be resolved?
- Answer :
- Cross-Validation : Compare NMR assignments with X-ray crystallography (if available) to resolve ambiguities in stereochemistry or regioselectivity .
- Purity Assessment : HPLC with UV/vis detection identifies impurities that may distort MS or NMR signals .
- Dynamic Experiments : Variable-temperature NMR or 2D-COSY clarifies overlapping peaks caused by conformational exchange .
Q. What experimental designs assess the compound’s stability under environmental or physiological conditions?
- Answer :
- Stress Testing : Expose the compound to varied pH (1–13), temperature (25–60°C), and UV light, followed by HPLC-MS to quantify degradation products .
- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4–8 weeks, monitoring changes via spectroscopic and chromatographic methods .
- Metabolic Stability : Liver microsome assays (e.g., human CYP450 enzymes) identify metabolic pathways and half-life .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Answer :
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., IC curves) to rule out false positives/negatives .
- Cell Line Specificity : Test activity in primary vs. immortalized cells to account for variability in receptor expression .
- Orthogonal Assays : Use complementary techniques (e.g., SPR and ITC) to confirm binding affinity .
Methodological Tables
| Analytical Technique | Application | Key Parameters | References |
|---|---|---|---|
| H/C NMR | Structural confirmation | Chemical shifts, coupling constants | |
| HR-MS | Molecular weight validation | m/z accuracy (<5 ppm) | |
| HPLC-UV | Purity assessment | Retention time, peak area | |
| X-ray Crystallography | 3D structure elucidation | Resolution (<2.0 Å) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
